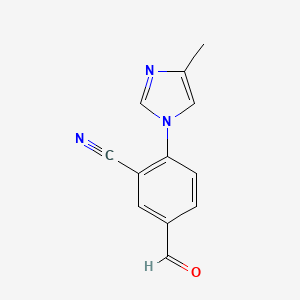

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

5-formyl-2-(4-methylimidazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-9-6-15(8-14-9)12-3-2-10(7-16)4-11(12)5-13/h2-4,6-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOUIBRUJROZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743634 | |

| Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170735-10-0 | |

| Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

An In-depth Technical Guide to the Synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound (CAS No. 1170735-10-0), a key building block in modern medicinal chemistry.[1][2][3] With the molecular formula C₁₂H₉N₃O, this compound serves as a crucial precursor for the synthesis of complex heterocyclic systems, particularly in the development of novel therapeutic agents.[1] This document details the strategic approach to its synthesis, focusing on a convergent strategy involving the preparation of key intermediates and their subsequent coupling via nucleophilic aromatic substitution. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss key considerations for process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: Significance and Synthetic Strategy

This compound is a highly functionalized aromatic compound featuring a benzonitrile core substituted with both a reactive formyl group and a 4-methylimidazole moiety.[1][4] This unique arrangement of functional groups makes it a versatile intermediate. The benzonitrile and formyl groups are electron-withdrawing, activating the aromatic ring for specific transformations, while also serving as handles for further molecular elaboration. The imidazole ring is a common pharmacophore, and its derivatives are known to interact with a wide range of biological targets.[5][6]

The most logical and industrially scalable approach to synthesizing this molecule is a convergent strategy. This involves the independent synthesis of two key precursors, which are then coupled in a final, high-yielding step.

The core synthetic strategy is broken down into two primary stages:

-

Preparation of Key Intermediates:

-

Intermediate A: An activated halo-benzonitrile, typically 2-Chloro-5-formylbenzonitrile.

-

Intermediate B: The nucleophilic coupling partner, 4-methyl-1H-imidazole.

-

-

Nucleophilic Aromatic Substitution (SNAr): The coupling of Intermediate A and Intermediate B to form the final product.

This approach allows for optimization of each step independently and ensures a more efficient overall process.

Caption: Convergent synthetic workflow for the target molecule.

Synthesis of Precursors

Intermediate A: 2-Chloro-5-formylbenzonitrile

The preparation of an activated benzonitrile is a critical first step. 2-Chloro-5-formylbenzonitrile (CAS 1261759-41-4) is an ideal electrophilic partner for the subsequent coupling reaction.[7] The chlorine atom is a good leaving group, and its position ortho to the strongly electron-withdrawing nitrile group facilitates nucleophilic aromatic substitution.

A common route to similar formylbenzonitriles involves the cyanation of a corresponding bromobenzaldehyde via a Rosenmund-von Braun reaction.[8][9] This reaction typically requires high temperatures (e.g., 170°C) and a copper(I) cyanide reagent in a high-boiling solvent like NMP or DMF.[8][9]

Alternative modern methods may offer milder conditions. For instance, various patented procedures describe multi-step syntheses starting from simpler materials like o-fluorobenzonitrile to avoid the use of highly toxic reagents like liquid bromine or cuprous cyanide under harsh conditions.[10] For the purposes of this guide, we will assume 2-Chloro-5-formylbenzonitrile is either commercially sourced or prepared via established literature methods.

Intermediate B: 4-methyl-1H-imidazole

4-methyl-1H-imidazole is a readily available commercial reagent. However, understanding its synthesis provides valuable chemical context. The classical Debus synthesis, first reported in 1858, involves the reaction of a dicarbonyl (glyoxal), an aldehyde (formaldehyde), and ammonia.[5][6]

A more specific industrial preparation for 4-methylimidazole involves the reaction of hydroxypropanone and formamide in the presence of a significant molar excess of ammonia at elevated temperatures (100-200°C) and pressures (10-250 bar).[11] This process provides high yields and purity of the desired product.[11] It is important to note that 4-methylimidazole exists in a tautomeric equilibrium with 5-methylimidazole, a feature common to asymmetrically substituted imidazoles.[5]

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the coupling of 2-chloro-5-formylbenzonitrile with 4-methyl-1H-imidazole. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Principles

The SNAr mechanism is generally understood to proceed via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[12]

-

Nucleophilic Attack: The imidazole, acting as a nucleophile, attacks the carbon atom bearing the chloro leaving group. This step is typically rate-determining. The aromaticity of the ring is temporarily broken, and a negatively charged Meisenheimer complex is formed. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final product.

While the Meisenheimer intermediate is a widely accepted model, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state.[12] For many practical applications, the stepwise model remains a powerful predictive tool.

Caption: Simplified mechanism of the SNAr reaction. (Note: Image placeholders would be replaced with actual chemical structure diagrams in a full implementation).

Causality of Experimental Choices

The success of the SNAr reaction hinges on the careful selection of reagents and conditions.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents can solvate the cation of the base but do not strongly solvate the imidazole nucleophile, thus enhancing its nucleophilicity. They also effectively dissolve the reactants and intermediates.[13]

-

Base: A mild to moderate base is required to deprotonate the N-H of the imidazole, generating the more potent imidazolide anion. Potassium carbonate (K₂CO₃) is a common and effective choice. It is a solid, which simplifies the work-up (it can be filtered off), and it is not excessively strong, which minimizes potential side reactions with the formyl group. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.

-

Temperature: The reaction is typically heated to increase the reaction rate. A temperature range of 80-120°C is common. The optimal temperature must be determined empirically to ensure a reasonable reaction time without causing degradation of the starting materials or product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution and should be adapted and optimized for specific laboratory conditions.[14][15]

Objective: To synthesize this compound from 2-chloro-5-formylbenzonitrile and 4-methyl-1H-imidazole.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| 2-Chloro-5-formylbenzonitrile | C₈H₄ClNO | 165.58 | 1.0 | (e.g., 5.0 g) |

| 4-methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 1.2 | (e.g., 2.97 g) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | (e.g., 8.34 g) |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | (e.g., 50 mL) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | (For extraction) |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | (For washing) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | (For drying) |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylbenzonitrile (1.0 eq.), 4-methyl-1H-imidazole (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF (10 mL per 1 g of the limiting reagent) to the flask.

-

Heating: Heat the reaction mixture to 100°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting 2-chloro-5-formylbenzonitrile spot is consumed (typically 4-8 hours).

-

Work-up (Quenching & Extraction):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 200 mL of cold water. A precipitate may form.

-

Stir for 30 minutes, then extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers in a separatory funnel.

-

-

Washing & Drying:

-

Wash the combined organic layers with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound as a solid.

-

Conclusion

The is reliably achieved through a convergent strategy culminating in a nucleophilic aromatic substitution. This guide has detailed the rationale behind the synthetic route, the mechanism of the key coupling step, and a practical, step-by-step protocol. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this synthesis for the efficient production of this valuable chemical intermediate, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

-

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile - Synthonix . Synthonix, Inc. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC . PubMed Central. Available at: [Link]

- US Patent US4803281A - Preparation of 4-methylimidazole. Google Patents.

- US Patent US4224452A - Method for preparing 4-hydroxymethyl imidazoles. Google Patents.

-

Imidazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Imidazole - Wikipedia . Wikipedia. Available at: [Link]

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.

-

Concerted Nucleophilic Aromatic Substitutions - PMC . NIH. Available at: [Link]

- US Patent US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.

-

Imidazole as leaving group in aromatic nucleophilic substitution reactions - ResearchGate . ResearchGate. Available at: [Link]

-

Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1170735-10-0|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. Synthonix, Inc > 1170735-10-0 | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile [synthonix.com]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-5-formylbenzonitrile | 1261759-41-4 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 11. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

Authored by Gemini, Senior Application Scientist

Abstract

This compound, CAS No. 1170735-10-0, is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique architecture, featuring a benzonitrile core substituted with both a reactive formyl group and a 4-methylimidazole moiety, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, reactivity profile, theoretical spectroscopic analysis, and essential safety information tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its application in the synthesis of complex molecular scaffolds, particularly for the development of novel therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

This compound is a solid compound at room temperature, possessing a molecular formula of C12H9N3O and a molecular weight of approximately 211.22 g/mol .[1][2] The structure combines the rigidity of the benzonitrile platform with the versatile chemical nature of the imidazole ring and the aldehyde functional group.

Chemical Structure

The molecule's structure is defined by a central benzene ring. A cyano (-C≡N) group and a formyl (-CHO) group are positioned para to each other at positions 1 and 4 of the benzene ring, respectively. The 4-methylimidazole ring is attached via a nitrogen atom to the carbon at position 2 of the benzonitrile.

Caption: Chemical Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, other properties like solubility are predicted based on structural analysis.

| Property | Value / Observation | Source |

| CAS Number | 1170735-10-0 | [1][2][3] |

| Molecular Formula | C₁₂H₉N₃O | [1] |

| Molecular Weight | 211.22 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| Predicted Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol. | N/A |

| Storage Conditions | 2-8°C, under an inert atmosphere. | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-Fluoro-5-formylbenzonitrile with 4-methylimidazole . The fluorine atom at the C2 position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the adjacent nitrile group and the formyl group in the para position.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example and requires optimization in a laboratory setting.

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-5-formylbenzonitrile (1.0 eq.), 4-methylimidazole (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Causality: 4-methylimidazole acts as the nucleophile. K₂CO₃ is a mild base used to deprotonate the imidazole N-H, increasing its nucleophilicity, and to scavenge the HF byproduct. An excess of the imidazole can help drive the reaction to completion.

-

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Causality: DMSO is a polar aprotic solvent that is excellent for SNAAr reactions, as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thereby enhancing reactivity.

-

-

Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl fluoride is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product. Stir for 30 minutes.

-

Extraction: If an oil forms or precipitation is incomplete, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. If a solid precipitates, it can be collected by filtration.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure product.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the absence of starting materials and byproducts.

-

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a versatile scaffold for building molecular complexity.[1]

-

The Formyl Group (-CHO): As a classic aldehyde, it is the most versatile handle for derivatization.

-

Oxidation: Can be oxidized to a carboxylic acid using reagents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄).[1]

-

Reduction: Can be selectively reduced to a primary alcohol (-CH₂OH) with mild reducing agents such as sodium borohydride (NaBH₄).[1]

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for library synthesis.

-

Wittig Reaction: Can be converted into an alkene by reaction with a phosphonium ylide.

-

-

The Nitrile Group (-C≡N): This group is generally less reactive than the aldehyde.

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[1] Care must be taken as these conditions can also reduce the aldehyde.

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, which would likely also affect the formyl group.

-

-

The Imidazole Ring: The ring itself can undergo electrophilic aromatic substitution, although the positions are directed by the existing substituents and the overall electron density of the heterocyclic system.[1]

Caption: Key reaction pathways for the derivatization of the title compound.

Theoretical Spectroscopic Analysis

No experimental spectra for this compound are publicly available. However, a theoretical analysis based on its structure allows for the prediction of key signals in ¹H NMR, ¹³C NMR, and mass spectrometry, which are crucial for its identification and characterization during synthesis.

| Analysis Type | Predicted Signals |

| ¹H NMR | Aldehyde Proton: Singlet, ~9.9-10.1 ppm. Aromatic Protons: Three protons on the benzonitrile ring, appearing as doublets and doublets of doublets between ~7.8-8.5 ppm. Imidazole Protons: Two singlets (or narrow doublets due to long-range coupling), ~7.0-8.0 ppm. Methyl Protons: Singlet, ~2.2-2.4 ppm. |

| ¹³C NMR | Nitrile Carbon (-CN): ~115-120 ppm. Aldehyde Carbon (-CHO): ~190-192 ppm. Aromatic & Imidazole Carbons: Multiple signals between ~110-150 ppm. Methyl Carbon (-CH₃): ~13-15 ppm. |

| Mass Spec (ESI+) | [M+H]⁺: Predicted m/z of 212.0818 (for C₁₂H₁₀N₃O⁺). |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential biological activity. General safety guidelines derived from structurally related compounds like benzonitrile and imidazole are applicable.[5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][8] May cause skin and serious eye irritation. The toxicological properties have not been fully investigated.

-

Storage: As recommended, store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation of the aldehyde group.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in drug discovery and organic synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling the construction of diverse and complex molecular libraries. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and derivatize this compound, paving the way for its use in developing next-generation chemical entities.

References

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central.

- This compound - Benchchem. Benchchem.

- 1170735-10-0|this compound - BLDpharm. BLDpharm.

- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI.

- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY D

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.

- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.

- This compound. CymitQuimica.

- 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1170735-10-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluoro-2-(1H-imidazol-1-ylmethyl)benzonitrile | C11H8FN3 | CID 170993235 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile: A Key Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS Number: 1170735-10-0) is a strategically important heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1] Its unique trifunctional architecture, featuring a reactive aldehyde, a versatile nitrile group, and a biologically relevant 4-methylimidazole moiety, positions it as a valuable precursor for the synthesis of complex molecular scaffolds.[1] This guide provides a comprehensive technical overview of its chemical properties, a detailed representative synthetic protocol, and its primary application as a starting material for the construction of benzimidazole derivatives, a class of compounds with significant therapeutic potential.[1][2] While specific biological activity for this compound is not extensively documented in public literature, its utility in generating libraries of potential kinase inhibitors and other targeted therapies is inferred from the broad bioactivity of the benzimidazole scaffold.[2][3]

Introduction and Significance

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore for interacting with biological targets. Similarly, the benzonitrile group is a common feature in many bioactive molecules, often acting as a hydrogen bond acceptor or a precursor to other functional groups. The combination of these two moieties with a chemically reactive formyl group in this compound creates a versatile platform for the synthesis of diverse compound libraries, particularly those based on the benzimidazole framework.[1] Benzimidazoles are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1170735-10-0 | [1] |

| Molecular Formula | C₁₂H₉N₃O | [1] |

| Molecular Weight | 211.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Purity | Typically >98% (as offered by commercial suppliers) | N/A |

| Storage | Store at 2-8°C in an inert atmosphere | [1] |

Synthesis and Reaction Mechanisms

Representative Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 2-fluoro-5-formylbenzonitrile and 4-methylimidazole.

Detailed Experimental Protocol (Representative)

Materials and Reagents:

-

2-Fluoro-5-formylbenzonitrile

-

4-Methylimidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-formylbenzonitrile (1.0 eq), 4-methylimidazole (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-formylbenzonitrile.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base suitable for deprotonating the imidazole nitrogen, facilitating its nucleophilic attack on the electron-deficient aromatic ring.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction.

-

Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Application in the Synthesis of Benzimidazole Derivatives

The primary and most valuable application of this compound is in the synthesis of 2-substituted benzimidazoles. The formyl group can readily condense with an ortho-phenylenediamine to form the benzimidazole ring system.

General Reaction Scheme

Representative Protocol for Benzimidazole Synthesis

Materials and Reagents:

-

This compound

-

Substituted ortho-phenylenediamine

-

Ethanol

-

Sodium metabisulfite (Na₂S₂O₅) or a similar oxidizing agent

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted ortho-phenylenediamine (1.0 eq) in ethanol.

-

Reagent Addition: Add sodium metabisulfite (1.5 eq) to the solution.

-

Reaction: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

This reaction provides a straightforward entry into a diverse range of benzimidazole derivatives, where the substituents on the ortho-phenylenediamine can be varied to modulate the pharmacological properties of the final compounds.

Potential Biological Significance and Drug Discovery Applications

While direct biological data for the title compound is scarce, its role as a precursor to benzimidazole-containing molecules is highly significant. The resulting benzimidazole scaffolds are known to interact with a variety of biological targets, including:

-

Kinases: Many kinase inhibitors incorporate the benzimidazole moiety as a "hinge-binding" element, crucial for their inhibitory activity. The synthesis of libraries of benzimidazole derivatives from the title compound is a viable strategy for discovering novel kinase inhibitors.[4]

-

DNA and RNA: The planar structure of benzimidazoles allows them to intercalate into nucleic acids, leading to potential anticancer and antiviral applications.

-

Enzymes: Benzimidazoles can act as inhibitors of various enzymes by mimicking endogenous substrates or binding to allosteric sites.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its strategic placement of functional groups allows for the efficient construction of complex heterocyclic systems, most notably benzimidazole derivatives. This guide has provided a comprehensive overview of its properties and a scientifically grounded, representative protocol for its synthesis and application. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical intermediates in accelerating the drug discovery process is undeniable.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. NIH National Center for Biotechnology Information. Available at: [Link]

-

Benzimidazoles from nitriles. ResearchGate. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. NIH National Center for Biotechnology Information. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile Derivatives as Hsp90 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Chemical Scaffold to Potent Therapeutics

The journey from a chemical precursor to a life-saving drug is one of intricate design and rigorous testing. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is a versatile chemical building block, valued in organic synthesis for its reactive properties that allow for the construction of more complex molecular architectures.[1] Its benzonitrile core functionalized with a formyl group and a 4-methylimidazole moiety makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with a benzimidazole scaffold.[1] These structures are of significant interest in medicinal chemistry due to their ability to mimic naturally occurring nucleotides, allowing them to interact with biological macromolecules like enzymes and receptors.[1]

One of the most significant classes of drugs developed from such complex heterocyclic systems is the new generation of Heat Shock Protein 90 (Hsp90) inhibitors. Hsp90 is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell growth and survival.[2][3] Consequently, inhibiting Hsp90 offers a powerful therapeutic strategy for cancer by simultaneously targeting multiple oncogenic pathways.[3][4]

This guide will delve into the mechanism of action of Hsp90 inhibitors, with a particular focus on Ganetespib (formerly STA-9090), a potent, second-generation, non-ansamycin inhibitor that exemplifies the therapeutic potential of this class.

The Target: Heat Shock Protein 90 (Hsp90)

Hsp90 is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis.[4] It facilitates the proper folding, stabilization, and activation of a multitude of client proteins, many of which are involved in signal transduction, cell cycle regulation, and apoptosis.[5] In cancer cells, Hsp90 is often overexpressed and is critical for maintaining the function of mutated and overexpressed oncoproteins that drive tumor progression.[4]

The Hsp90 protein has three main domains:

-

N-Terminal Domain (NTD): Contains a highly conserved ATP-binding pocket, which is the primary target for most Hsp90 inhibitors, including ganetespib.[2][4]

-

Middle Domain (MD): Binds to client proteins and co-chaperones.[4]

-

C-Terminal Domain (CTD): Involved in the dimerization of Hsp90 and also has binding sites for some co-chaperones.[4]

The chaperone cycle of Hsp90 is an ATP-dependent process. The binding of ATP to the NTD induces a conformational change that is essential for the chaperone's function.[4]

Molecular Mechanism of Action of Ganetespib

Ganetespib exerts its anticancer effects by binding to and inhibiting the function of Hsp90. This leads to the proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways.[5][6]

Binding to the Hsp90 N-Terminal Domain

Ganetespib is a potent inhibitor of Hsp90, binding to the ATP pocket in the N-terminal domain.[7] This competitive inhibition prevents the binding of ATP, thereby stalling the chaperone cycle in a non-functional state.[2][3] Unlike the first-generation ansamycin inhibitors, ganetespib has a distinct chemical structure, which contributes to its improved safety profile, including a lack of the hepatotoxicity associated with earlier compounds.[8]

Degradation of Hsp90 Client Proteins

By inhibiting Hsp90, ganetespib leads to the destabilization and subsequent degradation of a wide range of oncogenic client proteins via the ubiquitin-proteasome pathway.[2][9] Key client proteins affected by ganetespib include:

-

Receptor Tyrosine Kinases: EGFR, HER2, MET, ALK, and ROS1.[6][8]

-

Signaling Kinases: BRAF, CRAF, and CDK4.[6]

The degradation of these proteins disrupts critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[8][10]

Downstream Cellular Effects

The degradation of Hsp90 client proteins triggers a cascade of downstream cellular events, ultimately leading to cancer cell death. These effects include:

-

Cell Cycle Arrest: Ganetespib can induce cell cycle arrest, often at the G2/M phase, by downregulating key cell cycle regulators like CDK1.[11]

-

Apoptosis: The inhibition of pro-survival signaling pathways and the degradation of anti-apoptotic proteins leads to the induction of apoptosis.[11]

-

Inhibition of Angiogenesis: By targeting proteins like HIF-1α and VEGFR, ganetespib can suppress the formation of new blood vessels that tumors need to grow.[8]

The multifaceted mechanism of action of ganetespib, targeting multiple oncogenic drivers simultaneously, makes it an attractive therapeutic strategy to overcome drug resistance.[4]

Signaling Pathways Modulated by Ganetespib

The inhibition of Hsp90 by ganetespib has a profound impact on several key signaling pathways that are frequently dysregulated in cancer.

Figure 1. Ganetespib inhibits Hsp90, leading to the degradation of client proteins and the disruption of key oncogenic signaling pathways.

Experimental Protocols for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to study the mechanism of action of Hsp90 inhibitors like ganetespib.

Biochemical Assays

-

Hsp90 Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to determine the binding affinity (Kd) of the inhibitor to Hsp90. Onalespib (AT13387), another potent Hsp90 inhibitor, has a Kd of 0.71 nM.[9]

-

ATPase Activity Assay: The effect of the inhibitor on the ATPase activity of Hsp90 can be measured using a colorimetric or fluorescent-based assay.

Cellular Assays

-

Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to determine the IC50 or GI50 values of the inhibitor in various cancer cell lines. Onalespib has demonstrated potent anti-proliferative activity with GI50 values in the range of 13–260 nM across a panel of 30 tumor cell lines.[12]

-

Western Blotting: This is a crucial technique to confirm the degradation of Hsp90 client proteins following treatment with the inhibitor. A dose- and time-dependent decrease in the levels of client proteins like EGFR, AKT, and ERK would be expected.[13]

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after inhibitor treatment to identify any cell cycle arrest.

-

Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays (e.g., Caspase-3/7 assay) are used to quantify the induction of apoptosis.[13]

In Vivo Models

-

Xenograft Studies: Human tumor cells are implanted in immunocompromised mice, which are then treated with the Hsp90 inhibitor to evaluate its anti-tumor efficacy in a living organism. Ganetespib has shown potent antitumor efficacy in various xenograft models.[6]

-

Pharmacodynamic (PD) Biomarker Analysis: Tumor and surrogate tissues can be analyzed for changes in the levels of Hsp90 client proteins or the induction of heat shock proteins like Hsp72, which serves as a biomarker for Hsp90 inhibition.[5]

Figure 2. A typical experimental workflow for characterizing the mechanism of action of an Hsp90 inhibitor.

Quantitative Data Summary

| Compound | Assay | Result | Reference |

| Onalespib (AT13387) | Hsp90 Binding Affinity (Kd) | 0.71 nM | [9] |

| Onalespib (AT13387) | Cell Proliferation (GI50) | 13–260 nM (in a panel of 30 tumor cell lines) | [12] |

| Onalespib (AT13387) | Cell Proliferation (IC50) | 18 nM (in A375 cells) | [12] |

Conclusion and Future Directions

The development of Hsp90 inhibitors, exemplified by ganetespib, represents a significant advancement in cancer therapy. By targeting a key molecular chaperone, these drugs can simultaneously disrupt multiple oncogenic signaling pathways, offering a robust strategy to combat cancer and overcome drug resistance. The journey from a chemical precursor like this compound to a potent therapeutic agent underscores the power of medicinal chemistry in designing novel drugs with complex mechanisms of action.

Future research in this area will likely focus on developing even more selective Hsp90 inhibitors, exploring novel combination therapies, and identifying predictive biomarkers to better select patients who are most likely to respond to this class of drugs.

References

-

Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC - NIH. [Link]

-

Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC. [Link]

-

Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC - NIH. [Link]

-

Discovery and Development of Ganetespib | Inhibitors of Molecular Chaperones as Therapeutic Agents | Books Gateway. [Link]

-

Hsp90 inhibitor - Wikipedia. [Link]

-

Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - NIH. [Link]

-

Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed. [Link]

-

Definition of ganetespib - NCI Drug Dictionary - National Cancer Institute. [Link]

-

Definition of Hsp90 inhibitor AT13387 - NCI Drug Dictionary - National Cancer Institute. [Link]

-

Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed Central. [Link]

-

Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PubMed Central. [Link]

-

The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

solubility of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in Organic Solvents

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the physicochemical property of solubility. Poor solubility can terminate the development of an otherwise potent compound, leading to issues in bioavailability, formulation, and even in vitro assay reliability[1][2]. This guide is crafted for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of drug development. Our focus is on a specific, high-value building block: this compound. While this compound holds significant potential in the synthesis of novel therapeutics, a comprehensive understanding of its solubility in organic solvents is paramount to unlocking its full utility[3]. This document provides a robust framework for determining and interpreting the solubility of this compound, moving beyond mere procedural steps to explain the underlying scientific principles and their practical implications.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzonitrile core substituted with a formyl group and a 4-methylimidazole moiety[3]. Its chemical structure is presented below.

Figure 2: Relationship between Kinetic and Thermodynamic Solubility and their applications.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability in achieving true equilibrium.[4]

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene)

-

Glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Experimental Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[5][4]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial and securely seal it to prevent evaporation.[4]

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours. A preliminary experiment should be conducted to determine the time required to reach a stable concentration.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent to create a calibration curve.

-

Analyze the filtered supernatant and the standard solutions by HPLC-UV.

-

Determine the concentration of the compound in the supernatant from the calibration curve.

-

Figure 3: Workflow for the Shake-Flask Method of Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often employed in early drug discovery. It measures the concentration at which a compound, predissolved in DMSO, precipitates when added to an aqueous buffer.[1][2][6][7] While this guide focuses on organic solvents, the principle can be adapted to assess the impact of co-solvents.

Principle: A stock solution of the compound in DMSO is added to the test solvent. The formation of a precipitate is monitored, typically by nephelometry (light scattering) or UV absorbance after filtration.[2][7]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

Microtiter plates (96-well)

-

Automated liquid handler

-

Plate reader with nephelometry or UV absorbance capabilities

-

Incubator

Experimental Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[7]

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[7]

-

Solvent Addition: Add the target organic solvent to each well to achieve a range of final compound concentrations.

-

Incubation: Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).[7]

-

Measurement:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[7]

-

UV Absorbance: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[7]

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Thermodynamic Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| N,N-Dimethylformamide (DMF) | 36.7 | |||

| Acetonitrile | 37.5 | |||

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| Acetone | 20.7 | |||

| Dichloromethane (DCM) | 9.1 | |||

| Ethyl Acetate | 6.0 | |||

| Toluene | 2.4 | |||

| Hexane | 1.9 |

Interpretation: The solubility data should be correlated with the properties of the solvents. Generally, polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. The dielectric constant is a good indicator of a solvent's polarity. By analyzing the trend in solubility across solvents with varying polarities, one can gain insights into the intermolecular forces that govern the dissolution of this compound.

Conclusion: The Practical Application of Solubility Data

A thorough understanding of the is not an academic exercise; it is a critical step in its journey from a chemical intermediate to a component of a potential therapeutic. This data directly informs:

-

Reaction Conditions: The choice of solvent for subsequent synthetic transformations.

-

Purification Strategies: The selection of solvent systems for crystallization or chromatography.

-

Formulation Development: For preclinical studies, understanding solubility in various excipients and co-solvents is essential for developing appropriate dosing vehicles.

-

In Vitro Assays: Ensuring the compound remains in solution during biological assays is crucial for obtaining reliable data.[1]

By systematically applying the robust methodologies outlined in this guide, researchers can generate the high-quality solubility data needed to make informed decisions, thereby accelerating the drug discovery and development process.

References

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Benchchem. This compound.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Parchem. This compound.

- Synthonix. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Benchchem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.

- BLDpharm. 1170735-10-0|this compound.

- Creative Biolabs. Solubility Assessment Service.

- protocols.io. In-vitro Thermodynamic Solubility.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- CymitQuimica. This compound.

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Lacking a publicly available, fully assigned experimental spectrum, this document serves as an expert-level predictive guide, grounded in fundamental NMR principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of anticipated ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and the scientific rationale underpinning the spectral assignments.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a molecule of significant interest due to its unique trifunctional architecture. It combines a benzonitrile core, an imidazole moiety, and a reactive formyl group. This specific arrangement makes it a valuable precursor for synthesizing more complex heterocyclic systems, particularly those with therapeutic potential.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules in solution.[2] This guide provides the foundational knowledge required to acquire and interpret the NMR spectra of this compound with confidence.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure below will be used as the reference for all subsequent spectral discussion.

Caption: IUPAC-based numbering for this compound.

Predicted NMR Spectral Data & Interpretation

The following data are predicted for a standard acquisition in Deuterated Chloroform (CDCl₃) at 400 MHz. Chemical shifts (δ) are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to display signals in three distinct regions: the downfield aromatic/aldehyde region, the mid-field imidazole region, and the upfield aliphatic region.

Table 1: Predicted ¹H NMR Data

| Atom | Multiplicity | Predicted δ (ppm) | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| H-Formyl (C8-H) | Singlet (s) | 9.9 - 10.1 | N/A | The formyl proton is highly deshielded due to the anisotropy of the C=O bond and its direct attachment to the electron-withdrawing benzonitrile system. Its signal is expected to be a sharp singlet far downfield.[3] |

| H6 | Doublet (d) | 8.2 - 8.4 | J ≈ 2.0 Hz | This proton is ortho to the formyl group and meta to the cyano group, both strongly electron-withdrawing, causing a significant downfield shift. It will show small meta-coupling to H4. |

| H4 | Doublet of Doublets (dd) | 8.0 - 8.2 | J ≈ 8.5, 2.0 Hz | H4 is ortho to the cyano group and para to the imidazole, but also ortho to the formyl group's position. It will show ortho-coupling to H3 and meta-coupling to H6. |

| H3 | Doublet (d) | 7.6 - 7.8 | J ≈ 8.5 Hz | This proton is ortho to the bulky and electronically complex imidazole substituent. It will exhibit a standard ortho-coupling to H4. |

| H2' | Singlet (s) | 7.8 - 8.0 | N/A | Protons at the C2 position of an imidazole ring are typically the most downfield due to the adjacent nitrogen atoms.[4] The lack of adjacent protons results in a singlet. |

| H5' | Singlet (s) | 7.1 - 7.3 | N/A | This proton is adjacent to the methyl group. Its chemical environment is less electron-poor than H2', resulting in a more upfield signal.[5] |

| H-Methyl (C12-H₃) | Singlet (s) | 2.2 - 2.4 | N/A | The methyl protons on the imidazole ring will appear as a sharp singlet in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by a wide chemical shift range, from the downfield carbonyl carbon to the upfield methyl carbon.

Table 2: Predicted ¹³C NMR Data

| Atom | Predicted δ (ppm) | Rationale & Expert Insights |

| C8 (Formyl C=O) | 190 - 192 | The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C spectrum due to the double bond to the highly electronegative oxygen. |

| C2 | 145 - 148 | This carbon is directly attached to the nitrogen of the imidazole ring, a substitution that causes a significant downfield shift. |

| C4' | 138 - 140 | The methyl-substituted carbon of the imidazole ring. |

| C5 | 136 - 138 | This carbon is ipso to the electron-withdrawing formyl group, leading to a downfield shift. |

| C6 | 134 - 136 | Aromatic CH carbon ortho to the formyl group. |

| C4 | 132 - 134 | Aromatic CH carbon ortho to the cyano group. |

| C2' | 130 - 132 | The C2' carbon of the imidazole ring is deshielded by two adjacent nitrogen atoms. |

| C5' | 120 - 122 | The C5' carbon of the imidazole ring. |

| C7 (Cyano C≡N) | 116 - 118 | The nitrile carbon signal appears in the characteristic range for sp-hybridized carbons.[6] |

| C1 | 114 - 116 | This carbon is ipso to the cyano group. Its chemical shift is influenced by both the nitrile and the adjacent imidazole substituent. |

| C3 | 112 - 114 | Aromatic CH carbon ortho to the imidazole substituent. |

| C12 (Methyl CH₃) | 13 - 15 | The methyl carbon signal will appear in the far upfield region, characteristic of sp³-hybridized carbons.[7] |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. This protocol is designed as a self-validating system for the structural confirmation of the title compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Concentration : Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Dissolution : Add ~0.6 mL of the chosen deuterated solvent.

-

Homogenization : Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution. A brief sonication may be used if needed.

-

Standard : The solvent peak will serve as the primary reference. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm for ¹H NMR and the ¹³C signal is at 77.16 ppm.

NMR Spectrometer Setup & Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Experiment : Standard 1D proton (zg30).

-

Spectral Width (SW) : 16 ppm (from -2 to 14 ppm).

-

Acquisition Time (AQ) : ~3 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : 16 (increase for dilute samples).

-

Processing : Apply an exponential window function (LB = 0.3 Hz) before Fourier transformation.

¹³C{¹H} NMR Acquisition:

-

Experiment : Proton-decoupled ¹³C (zgpg30).

-

Spectral Width (SW) : 240 ppm (from -10 to 230 ppm).

-

Acquisition Time (AQ) : ~1.5 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : 1024 (or more, as ¹³C is less sensitive).

-

Processing : Apply an exponential window function (LB = 1.0 Hz) before Fourier transformation.

Advanced 2D NMR for Unambiguous Assignment

For definitive proof of structure, acquiring 2D NMR spectra is standard practice in the field.

-

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks. This will confirm the connectivity between H3 and H4 on the benzonitrile ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms. This experiment is essential for assigning the protonated carbons (C3, C4, C6, C2', C5', and C12).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for assigning quaternary (non-protonated) carbons and piecing the molecular fragments together. For example, correlations from the formyl proton (H-Formyl) to C5 and C6, and from the methyl protons (H-Methyl) to C4' and C5' would be expected.

The logical workflow for this process is illustrated below.

Caption: A standardized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a robust framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining predictive analysis based on established chemical shift principles with a rigorous, step-by-step experimental protocol, researchers can confidently perform structural elucidation. The application of advanced 2D NMR techniques, as outlined, is critical for the complete and unambiguous assignment of all proton and carbon signals, ensuring the highest level of scientific integrity in synthetic and medicinal chemistry applications.

References

-

New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry Publishing. [Link]

-

ResearchGate. (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Link]

-

TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

Semantic Scholar. 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. [Link]

-

Canadian Science Publishing. NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. [Link]

-

ResearchGate. NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES. [Link]

-

PubMed. 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

mass spectrometry of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] Its unique structure, featuring a benzonitrile core, a reactive formyl group, and a 4-methyl-imidazole moiety, necessitates robust and precise analytical methods for unambiguous identification and structural confirmation. This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, tailored for researchers, analytical scientists, and professionals in drug development. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, from the selection of ionization techniques to the prediction and interpretation of fragmentation patterns. We will detail a self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS) for definitive molecular formula confirmation with Tandem Mass Spectrometry (MS/MS) for in-depth structural elucidation, ensuring the highest degree of analytical confidence.

Foundational Analysis: Molecular Formula Confirmation

The first and most critical step in analyzing any novel or synthesized compound is to confirm its elemental composition. While low-resolution mass spectrometry provides a nominal mass, it is often insufficient to distinguish between multiple possible chemical formulas. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose, capable of measuring mass-to-charge ratios (m/z) with high precision (typically to four or more decimal places).[2][3]

The Principle of Exact Mass

HRMS differentiates compounds by their "exact mass," which is calculated using the precise masses of the most abundant isotopes of its constituent elements, rather than their integer nominal masses.[4] This subtle difference, known as the mass defect, provides a unique signature for a specific elemental formula.[2]

| Element | Isotope | Exact Mass (Da) |

| Carbon | 12C | 12.00000 |

| Hydrogen | 1H | 1.00783 |

| Nitrogen | 14N | 14.0031 |

| Oxygen | 16O | 15.9949 |

| Table 1: Exact masses of the most abundant isotopes relevant to the target analyte.[4] |

For this compound, with the molecular formula C₁₂H₉N₃O , the theoretical exact mass can be calculated.[1][5] In positive-ion electrospray ionization, the molecule is expected to be protonated, forming the [M+H]⁺ ion.

-

Neutral Molecule (M): (12 * 12.00000) + (9 * 1.00783) + (3 * 14.0031) + (1 * 15.9949) = 211.07456 Da

-

Protonated Molecule ([M+H]⁺): 211.07456 + 1.00783 = 212.08239 Da

An experimentally measured m/z value within a narrow mass tolerance window (typically <5 ppm) of this theoretical value provides extremely high confidence in the assigned molecular formula.[6][7]

Ionization Technique: The Case for Electrospray Ionization (ESI)

The choice of ionization technique is paramount for successfully analyzing a molecule. For a polar, multi-functional, and thermally labile compound like this compound, Electrospray Ionization (ESI) is the method of choice.

-

Expertise-Driven Rationale: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte, resulting in a spectrum dominated by the intact protonated molecule, [M+H]⁺.[8] This is crucial for accurate molecular weight determination. The basic nitrogen atoms on the imidazole ring and the nitrile group are readily protonated in the acidic mobile phase typically used in LC-MS, making the molecule highly amenable to positive-ion ESI.[9] In contrast, hard ionization techniques like Electron Ionization (EI) would likely cause extensive fragmentation, potentially preventing the observation of a clear molecular ion.[8]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for reliable analysis. The following sections detail a validated protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Recommended LC-MS Protocol

Objective: To achieve chromatographic separation of the analyte from potential impurities and introduce it efficiently into the mass spectrometer.

1. Sample Preparation:

- Accurately weigh ~1 mg of the compound.

- Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

- Perform a serial dilution from the stock solution to a final working concentration of 1-5 µg/mL using the initial mobile phase composition.

2. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ion.

- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2-5 µL.

3. Mass Spectrometer Configuration (ESI Positive Mode):

- Full Scan MS (for HRMS):

- Mass Range: 100 - 500 m/z

- Resolution: >70,000 FWHM (Full Width at Half Maximum)

- Tandem MS (MS/MS):

- Precursor Ion: m/z 212.08

- Collision Energy: Stepped or ramped (e.g., 15-40 eV). Rationale: Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation products.

| Parameter | Recommended Setting | Rationale |

| ESI Source | ||

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Nebulizer Gas (N₂) | 30 - 40 psi | Aids in the formation of fine droplets for efficient desolvation. |

| Drying Gas (N₂) Temp. | 300 - 350 °C | Facilitates solvent evaporation to release gas-phase ions. |

| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion path. |

| Analyzer | ||

| Acquisition Mode | Full Scan & dd-MS² | Full scan for HRMS confirmation, data-dependent MS² for fragmentation. |

| Table 2: Representative ESI-MS source and analyzer parameters. |

Integrated Analytical Workflow Diagram

Caption: The tandem mass spectrometry (MS/MS) process.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule (m/z 212.08) is dictated by the relative stabilities of the resulting ions and neutral losses. Based on the known fragmentation patterns of imidazoles, benzonitriles, and aromatic aldehydes, a primary pathway can be predicted. [10][11][12] Key Predicted Neutral Losses:

-

Loss of Carbon Monoxide (CO): A characteristic loss from the formyl group, resulting in a fragment at m/z 184.07. This is often a primary and highly favorable fragmentation channel for aromatic aldehydes.

-

Loss of Hydrogen Cyanide (HCN): This can occur from either the nitrile group or the imidazole ring, leading to a fragment at m/z 185.08. [10][11]* Loss of the Formyl Radical (CHO): A loss of 29 Da leading to a fragment at m/z 183.08.

The most likely initial fragmentation is the loss of CO, due to the formation of a stable acylium ion intermediate which can then undergo further fragmentation.

Caption: Predicted MS/MS fragmentation pathway.

Interpreting the Product Ion Spectrum

The resulting product ion spectrum provides the data to confirm the proposed structure. Each peak corresponds to a specific fragment, and by analyzing the mass differences (neutral losses), one can reconstruct the molecular puzzle.

| Measured m/z | Proposed Formula | Mass Error (ppm) | Neutral Loss | Proposed Origin of Loss |

| 212.0824 | C₁₂H₁₀N₃O⁺ | 0.0 | - | Precursor Ion |

| 184.0873 | C₁₁H₁₀N₃⁺ | < 5 | CO (27.9949) | Formyl Group |

| 185.0715 | C₁₁H₉N₂O⁺ | < 5 | HCN (27.0109) | Nitrile or Imidazole |

| 144.0687 | C₉H₈N₂⁺ | < 5 | CO + C₂H₂N | Sequential Loss |

| Table 3: Hypothetical high-resolution product ion data for structural confirmation. |

Trustworthiness through Self-Validation: The analytical system is self-validating. The HRMS full scan confirms the elemental composition is correct. The subsequent MS/MS experiment breaks that confirmed composition into smaller pieces. If the exact masses of these smaller pieces logically sum back to the precursor and correspond to chemically sensible losses (like CO, HCN), it provides an exceptionally high degree of confidence in the final structural assignment.

Conclusion

The mass spectrometric characterization of this compound is a multi-faceted process that relies on the strategic application of modern analytical techniques. By integrating high-resolution mass spectrometry for unambiguous molecular formula determination with detailed tandem mass spectrometry for structural elucidation, researchers can achieve absolute confidence in the identity and integrity of this vital chemical building block. The workflow and rationale presented in this guide provide a robust framework for obtaining high-quality, defensible data, thereby accelerating research and development in medicinal chemistry and beyond.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 12. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in the Synthesis of Advanced PARP Inhibitors

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract